![molecular formula C19H21ClF3N3O B2867384 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034331-44-5](/img/structure/B2867384.png)
2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H21ClF3N3O and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of acetamide derivatives and their coordination complexes has been a significant area of research. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the effect of hydrogen bonding on the self-assembly process, showcasing significant antioxidant activity (K. Chkirate et al., 2019). Such studies contribute to understanding the structural and functional capabilities of these compounds, potentially leading to innovative applications in materials science and biochemistry.
Antioxidant and Biological Activities
Research has also focused on evaluating the antioxidant and biological activities of acetamide derivatives. For example, the antioxidant properties of certain ligands and their complexes were determined in vitro, showing promising results (K. Chkirate et al., 2019). These findings suggest potential therapeutic applications, including the development of new antioxidant agents.
Molecular Docking and Computational Studies
Theoretical investigations and molecular docking analyses play a crucial role in understanding the interaction mechanisms of acetamide derivatives with biological targets. For instance, computational studies have explored the nonlinear optical properties of crystalline acetamide structures, revealing their potential in photonic devices and optical energy applications (A. N. Castro et al., 2017). Such research underscores the importance of acetamide derivatives in developing new materials for technological advancements.
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor activities of acetamide derivatives have been investigated, highlighting their potential as pharmaceutical agents. For example, the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, incorporating the acetamide moiety, showed promising biological activities against various microorganisms (H. M. Aly et al., 2011). This research area is crucial for developing new drugs and treatment strategies.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O/c20-16-8-4-1-5-14(16)13-18(27)26(15-6-2-3-7-15)12-11-25-10-9-17(24-25)19(21,22)23/h1,4-5,8-10,15H,2-3,6-7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIOOKPNRVMEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.